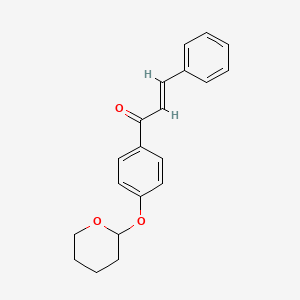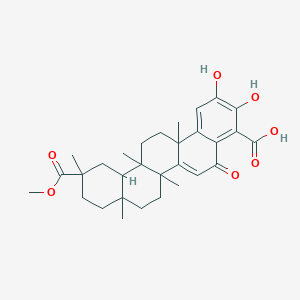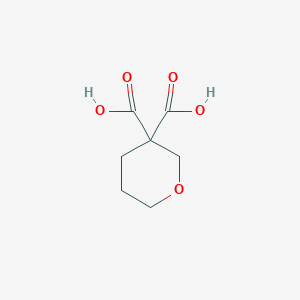
n-(3-Nitro4-methylphenyl)-3-dimethylaminobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Nitro4-methylphenyl)-3-dimethylaminobenzamide: is an organic compound that belongs to the class of benzamides It features a nitro group and a methyl group attached to a phenyl ring, along with a dimethylamino group attached to a benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Nitro4-methylphenyl)-3-dimethylaminobenzamide typically involves the following steps:
Nitration: The starting material, 4-methylphenylamine, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.
Acylation: The nitrated product is then subjected to acylation with 3-dimethylaminobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, to introduce halogens at the methyl position.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Electrophilic Substitution: Halogens (chlorine, bromine) with Lewis acids like aluminum chloride.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 3-Amino-4-methylphenyl-3-dimethylaminobenzamide.
Substitution: Halogenated derivatives of the original compound.
Hydrolysis: 3-Dimethylaminobenzoic acid and 3-nitro-4-methylaniline.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition metal complexes.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to known inhibitors.
Fluorescent Probes: Modified versions can be used as fluorescent probes in biological imaging.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Antimicrobial Agents: Studied for its antimicrobial properties against various pathogens.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Dye Manufacturing: Precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism by which N-(3-Nitro4-methylphenyl)-3-dimethylaminobenzamide exerts its effects depends on its application. In enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In drug development, it may interact with specific molecular targets such as receptors or ion channels, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Nitrophenyl)-3-dimethylaminobenzamide: Similar structure but with the nitro group at the para position.
N-(3-Nitrophenyl)-3-dimethylaminobenzamide: Lacks the methyl group on the phenyl ring.
N-(3-Nitro4-methylphenyl)-3-aminobenzamide: Dimethylamino group replaced with an amino group.
Uniqueness
N-(3-Nitro4-methylphenyl)-3-dimethylaminobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The combination of a nitro group, methyl group, and dimethylamino group provides a distinct electronic and steric environment, making it a valuable compound for various applications.
This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action
Propiedades
Fórmula molecular |
C16H17N3O3 |
|---|---|
Peso molecular |
299.32 g/mol |
Nombre IUPAC |
3-(dimethylamino)-N-(4-methyl-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C16H17N3O3/c1-11-7-8-13(10-15(11)19(21)22)17-16(20)12-5-4-6-14(9-12)18(2)3/h4-10H,1-3H3,(H,17,20) |
Clave InChI |
IWOSKAIAUUOLCX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)N(C)C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B12099031.png)
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-ol hydrochloride](/img/structure/B12099036.png)
![3,6-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B12099041.png)
![(2R)-4-diethoxyphosphoryl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B12099049.png)
![3H-Imidazo[4,5-b]pyridine-3-carboxylic acid, 5-chloro-, 1,1-dimethylethyl ester](/img/structure/B12099059.png)

![4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12099069.png)
![3-(1-(2-Chloroethyl)piperidin-4-yl)-6-fluorobenzo[d]isoxazole](/img/structure/B12099085.png)

